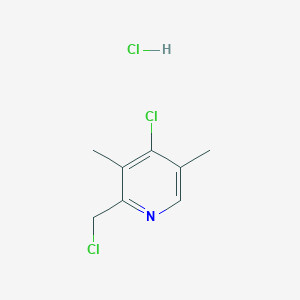
4-Chloro-2-(chloromethyl)-3,5-dimethylpyridine hydrochloride
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of this compound consists of a pyridine ring which is a six-membered ring with two nitrogen atoms. It also has two chloromethyl groups and three methyl groups attached to it .Physical And Chemical Properties Analysis
This compound is a white crystalline powder with a melting point of 184-187°C. It is soluble in water and ethanol, and slightly soluble in ether. It has a boiling point of 283.6°C and a density of 1.34 g/cm³ .Aplicaciones Científicas De Investigación
Synthesis and Derivative Formation
Synthesis Processes : This compound can be synthesized through various processes. Singh et al. (1990) demonstrated a method involving the reaction of phosphorus oxychloride with 2,6-dimethylpyridine N-oxide hydrochloride (Singh, Lesher, & Pennock, 1990). Another approach described by Gui (2004) involved N-oxidation, nitration, methoxylation, acylation, and hydrolysis, followed by chlorination and salification to synthesize the compound (Gui, 2004). Liang (2007) also reported a synthesis method using a POCl3/CH2Cl2/Et3N system as a highly selective chlorinating reagent (Liang, 2007).
Chemical Reactions and Derivatives : Various chemical reactions and derivative formations involving this compound have been studied. Ma et al. (2018) researched the treatment of 2-(chloromethyl)-pyridine derivatives with 1-(4-chloro-phenyl)imidazole-2-thione, resulting in methylsulphinyl derivatives (Ma, Chen, Fan, Jia, & Zhang, 2018).
Crystallography and Molecular Structure
- Crystal Structures : The crystal structures of derivatives of 4-chloro-2-(chloromethyl)-3,5-dimethylpyridine hydrochloride have been studied. For example, Ma et al. (2018) examined the crystal structures of its methylsulphinyl derivatives, providing insights into hydrogen bonding interactions (Ma et al., 2018).
Biological and Pharmaceutical Research
- Pharmaceutical Manufacturing : Shi et al. (2015) developed a pharmaceutical manufacturing process for a compound derived from 4-chloro-2-(chloromethyl)-3,5-dimethylpyridine hydrochloride, demonstrating its relevance in drug synthesis (Shi, Chang, Grohmann, Kiesman, & Kwok, 2015).
Safety and Hazards
Propiedades
IUPAC Name |
4-chloro-2-(chloromethyl)-3,5-dimethylpyridine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9Cl2N.ClH/c1-5-4-11-7(3-9)6(2)8(5)10;/h4H,3H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZYOEPBKRIJNLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C(=C1Cl)C)CCl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10Cl3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-(chloromethyl)-3,5-dimethylpyridine hydrochloride | |
CAS RN |
143016-68-6 | |
| Record name | Pyridine, 4-chloro-2-(chloromethyl)-3,5-dimethyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=143016-68-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




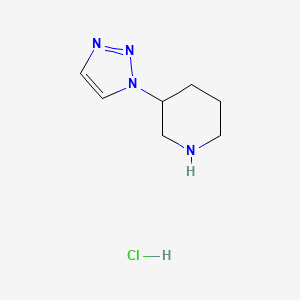

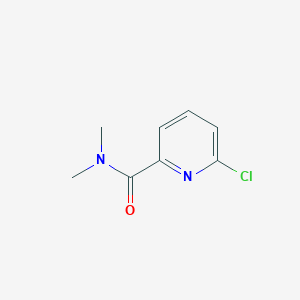
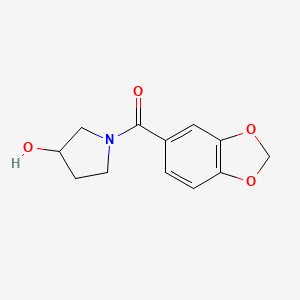
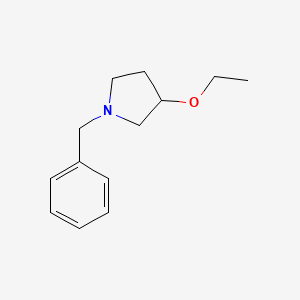

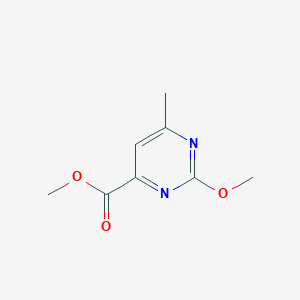
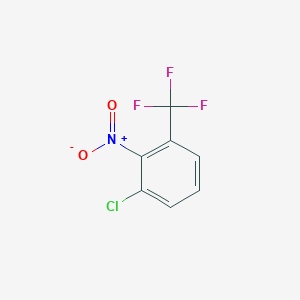
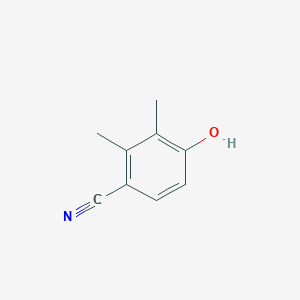
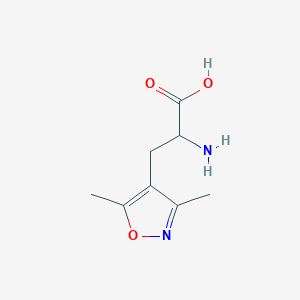
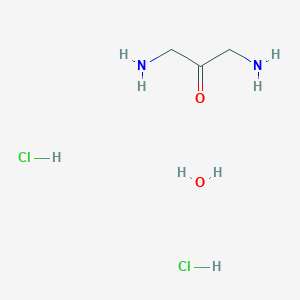
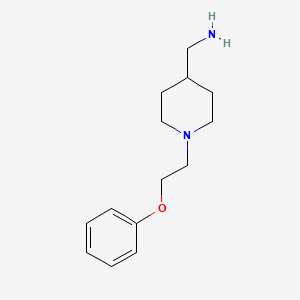
![[1-(2-Phenoxyethyl)piperidin-3-yl]methanol](/img/structure/B1370232.png)